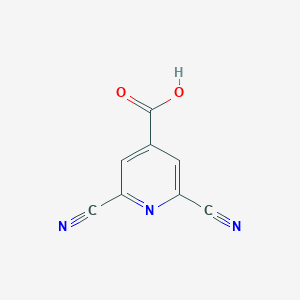
2,6-Dicyanoisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyanoisonicotinic acid is an organic compound with the molecular formula C8H3N3O2 It is a derivative of isonicotinic acid, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyanoisonicotinic acid typically involves the reaction of isonicotinic acid with suitable nitrating agents. One common method is the nitration of isonicotinic acid followed by the introduction of cyano groups through a substitution reaction. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyanoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and other nitrogen-containing compounds.
Substitution: Formation of derivatives with different functional groups, such as halides, esters, and amides.
Scientific Research Applications
2,6-Dicyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,6-Dicyanoisonicotinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.
2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.
Isonicotinic acid: A precursor for various pharmaceuticals, including isoniazid.
Uniqueness
2,6-Dicyanoisonicotinic acid is unique due to the presence of two cyano groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C8H3N3O2 |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2,6-dicyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H3N3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2H,(H,12,13) |
InChI Key |
GSBUIZZVUNUTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



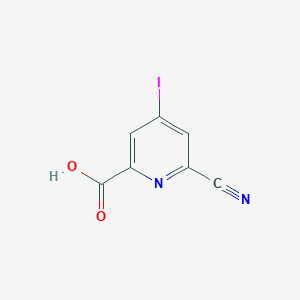
![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
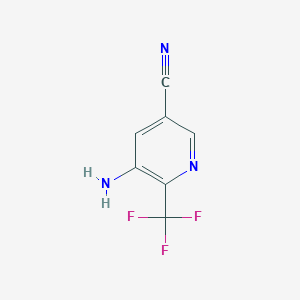

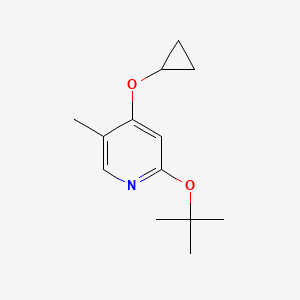
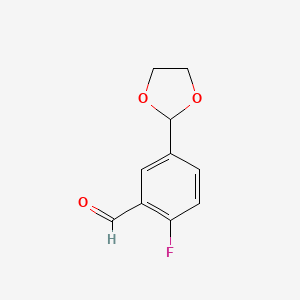
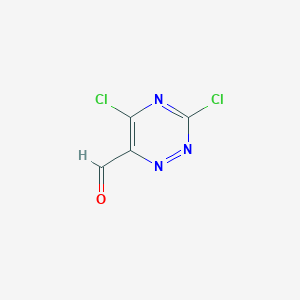

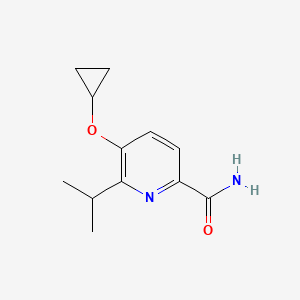

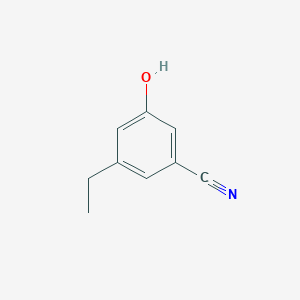
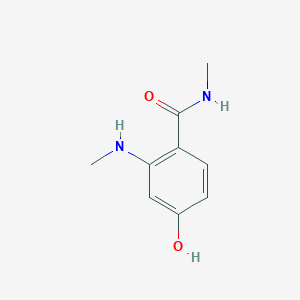
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
